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molecular formula C19H14N2O B8496798 2-(3-Aminophenyl)-5-phenylbenzoxazole

2-(3-Aminophenyl)-5-phenylbenzoxazole

Cat. No. B8496798
M. Wt: 286.3 g/mol
InChI Key: MFTAADDQWNWPAG-UHFFFAOYSA-N
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 1a), from 2-amino-4-phenylphenol (674 mg, 3.6 mmol) and 3-aminobenzoic acid (500 mg, 3.6 mmol) the subtitle compound was obtained, 84 mg (8%). 1H NMR (CDCl3) δ 7.97(bs, 1H), 7.70–7.57(m, 5H), 7.49(t, 1H), 7.45–7.35(m, 2H), 6.96(d, J=7.9 Hz, 1H). MS 287 m/z (M+H)+.
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][C:3]=1[OH:14].[NH2:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19](O)=O>>[NH2:15][C:16]1[CH:17]=[C:18]([C:19]2[O:14][C:3]3[CH:4]=[CH:5][C:6]([C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=4)=[CH:7][C:2]=3[N:1]=2)[CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
674 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)C1=CC=CC=C1)O
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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